REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:9][NH:10]C(OC(C)(C)C)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[C:8]([CH2:9][NH2:10])[CH:18]=[CH:19][C:20]=1[F:21]
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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concentrated
|
Type
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ADDITION
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Details
|
The residue was diluted with CH2Cl2 and aq. NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |